Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate
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Overview
Description
Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a chemical compound with the molecular formula C19H19ClN2O5S . It has a molecular weight of 422.88 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .Scientific Research Applications
Synthesis and Characterization
Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a compound structurally similar to the requested chemical, has been developed efficiently and is suitable for large-scale use. This synthesis involves a reaction sequence starting with ethyl acetoacetate and proceeding through various intermediates, ultimately yielding sulfonium salts. The method shows potential for adaptation to chiral sulfide and large-scale applications, demonstrating its versatility in synthetic organic chemistry (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Advanced Chemical Reactions
Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, another compound related to the requested chemical, undergoes a unique reaction with p-toluenesulfonylhydrazide, leading to the formation of complex quinoline derivatives. This reaction demonstrates the compound's reactivity and potential as a precursor for more complex chemical entities (Ukrainets, Tkach, Kravtsova, & Turov, 2009).
Potential for Antimicrobial Activities
Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate and its derivatives demonstrate a pattern of forming complex and potentially biologically active structures. The synthesized compounds have been characterized by various spectroscopic methods, suggesting a potential for further exploration in antimicrobial activities (Souldozi et al., 2007).
Biomolecular Docking and Bioassay Studies
1-[4-(2-Chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, a compound similar to the requested chemical, has been synthesized and structurally characterized. It has undergone biomolecular docking studies to comprehend its interaction within the active site of cyclooxygenase-2 enzyme, comparing it with a reference compound. Although the bioassay studies showed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes, the detailed structural and interaction studies indicate a significant potential for chemical modification and bioactivity enhancement (Al-Hourani et al., 2020).
Mechanism of Action
Future Directions
The future directions or potential applications of this compound are not provided in the search results. As it is used for research purposes, it might have potential applications in various fields. For more detailed information, it is recommended to refer to specialized chemical databases or literature .
Properties
IUPAC Name |
ethyl 5-[[N-(benzenesulfonyl)-4-chloroanilino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-2-26-19(23)18-12-16(27-21-18)13-22(15-10-8-14(20)9-11-15)28(24,25)17-6-4-3-5-7-17/h3-11,16H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSTGSSHSWVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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